molecular formula C18H20N2 B2840081 1-Butyl-2-(4-methylphenyl)benzimidazole CAS No. 872345-22-7

1-Butyl-2-(4-methylphenyl)benzimidazole

Cat. No. B2840081
CAS RN: 872345-22-7
M. Wt: 264.372
InChI Key: GPJWZGBXUIMFEC-UHFFFAOYSA-N
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Description

“1-Butyl-2-(4-methylphenyl)benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound, and this bicyclic compound consists of the fusion of benzene and imidazole . The benzimidazole system is a crucial pharmacophore, or a part of a molecular structure, which is responsible for the biological activity in a drug molecule .

Scientific Research Applications

Corrosion Inhibition

1-Butyl-2-(4-methylphenyl)benzimidazole (BMPB) demonstrates significant inhibition performance as a corrosion inhibitor for mild steel in hydrochloric acid. Theoretical predictions using molecular dynamics and quantum chemical calculations suggest BMPB exhibits better performance than benzimidazole (BI), forming a protective film on the mild steel surface. This is supported by experimental findings, including electrochemical measurements and scanning electron microscopy studies (Xu et al., 2015).

Antioxidant Properties

Benzimidazole derivatives, including 1-Butyl-2-(4-methylphenyl)benzimidazole, have shown notable antioxidant properties. These compounds have been found to inhibit lipid peroxidation in the rat liver more effectively than butylated hydroxytoluene (BHT), indicating their potential as antioxidants (Kuş et al., 2004).

Anti-Helicobacter Pylori Agents

Compounds derived from benzimidazole, including structures similar to 1-Butyl-2-(4-methylphenyl)benzimidazole, have demonstrated potent and selective activity against the gastric pathogen Helicobacter pylori. These compounds are promising for developing novel anti-H. pylori agents, showing low minimal inhibition concentration (MIC) values and a low rate of resistance development (Carcanague et al., 2002).

Synthetic Applications

Benzimidazole compounds, similar to 1-Butyl-2-(4-methylphenyl)benzimidazole, are used in synthesizing new bases of nucleoside moieties and as antioxidants in lubricant oils. These compounds demonstrate the versatility of benzimidazoles in chemical synthesis, contributing to various fields like pharmaceuticals and industrial applications (El-Hashash et al., 2013).

Medicinal Chemistry

Benzimidazole derivatives are widely used in medicinal chemistry due to their biological activity. They exhibit antiviral, antimicrobial, and antitumor properties, making them valuable in drug discovery and development. The presence of a butyl substituent, as in 1-Butyl-2-(4-methylphenyl)benzimidazole, can affect the compound's structural organization and conjugation, impacting its biological activities (Kazachenko et al., 2022).

Future Directions

Benzimidazole and its derivatives, including “1-Butyl-2-(4-methylphenyl)benzimidazole”, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the synthesis of new benzimidazole derivatives, investigation of their biological activities, and development of their potential therapeutic applications.

properties

IUPAC Name

1-butyl-2-(4-methylphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-3-4-13-20-17-8-6-5-7-16(17)19-18(20)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJWZGBXUIMFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-2-(4-methylphenyl)benzimidazole

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